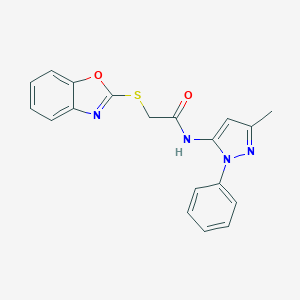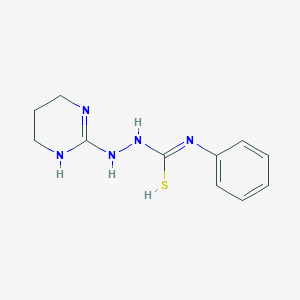![molecular formula C16H17N5 B292884 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC belongs to the class of pyrazole-based compounds and has been studied for its potential use as a chemical probe in various biological systems.
Mecanismo De Acción
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile selectively inhibits the activity of PRMT5 by binding to its active site. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, leading to changes in gene expression. By inhibiting PRMT5 activity, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can modulate gene expression and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit cancer cell growth in vitro and in vivo. It has also been shown to modulate gene expression by inhibiting PRMT5 activity. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has a low toxicity profile and does not affect the viability of normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be used as a chemical probe to study the role of PRMT5 in various biological systems. However, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has some limitations. It is not very soluble in water, which can limit its use in some experiments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One direction is to study the effects of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile on other enzymes involved in gene expression. Another direction is to study the potential use of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in combination with other cancer treatments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can also be modified to improve its solubility and half-life, making it more suitable for certain experiments. Overall, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in scientific research and has the potential to be a valuable tool in cancer research and other biological studies.
Métodos De Síntesis
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a method described in a research paper by J. Gao et al. (2013). The method involves the reaction of 1-phenyl-1H-pyrazole-4-carbonitrile with piperidine and formaldehyde in the presence of acetic acid. The resulting product is 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile with a yield of 63%. The synthesis method is relatively simple and cost-effective, making 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising compound for scientific research.
Aplicaciones Científicas De Investigación
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been studied for its potential use in cancer research, as PRMT5 is overexpressed in many cancer cells. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in inhibiting cancer cell growth in vitro and in vivo.
Propiedades
Fórmula molecular |
C16H17N5 |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
1-phenyl-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N5/c17-11-14-12-19-21(15-7-3-1-4-8-15)16(14)18-13-20-9-5-2-6-10-20/h1,3-4,7-8,12-13H,2,5-6,9-10H2/b18-13+ |
Clave InChI |
BQJPJRNSSLQHEQ-QGOAFFKASA-N |
SMILES isomérico |
C1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES canónico |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)

![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292811.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)
